CP-96486

Descripción

Propiedades

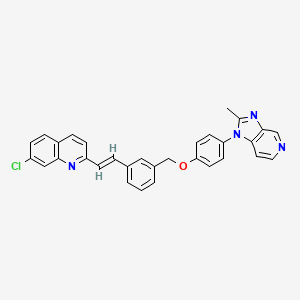

Fórmula molecular |

C31H23ClN4O |

|---|---|

Peso molecular |

503.0 g/mol |

Nombre IUPAC |

7-chloro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]quinoline |

InChI |

InChI=1S/C31H23ClN4O/c1-21-34-30-19-33-16-15-31(30)36(21)27-11-13-28(14-12-27)37-20-23-4-2-3-22(17-23)5-9-26-10-7-24-6-8-25(32)18-29(24)35-26/h2-19H,20H2,1H3/b9-5+ |

Clave InChI |

ZKHUZIGQNHJVGZ-WEVVVXLNSA-N |

SMILES isomérico |

CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)/C=C/C5=NC6=C(C=CC(=C6)Cl)C=C5)C=CN=C2 |

SMILES canónico |

CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5)C=CN=C2 |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Synthesis of CP-96345: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-96345, chemically known as (2S,3S)-N-(2-Methoxyphenyl)methyl-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine, is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] Its discovery by Pfizer in the early 1990s marked a significant milestone in the study of substance P (SP) pharmacology, providing a powerful tool to investigate the physiological and pathological roles of the SP/NK1 receptor system.[1][3] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of CP-96345, intended for researchers and professionals in the field of drug development.

Introduction

Substance P, an undecapeptide neurotransmitter, is the preferred endogenous ligand for the NK1 receptor.[2][4][5] The activation of this receptor is implicated in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[4][5] The development of potent and selective antagonists for the NK1 receptor has been a long-standing goal in medicinal chemistry to explore therapeutic interventions for conditions such as chronic pain, inflammation, emesis, and psychiatric disorders.[4][6] CP-96345 emerged as a pioneering non-peptide antagonist, offering significant advantages over earlier peptide-based antagonists in terms of oral bioavailability and metabolic stability.

Discovery and Structure-Activity Relationship

The discovery of CP-96345 was the culmination of extensive structure-activity relationship (SAR) studies based on a quinuclidine scaffold.[3] Researchers at Pfizer systematically modified the substituents on the 1-azabicyclo[2.2.2]octane core to optimize potency and selectivity for the NK1 receptor. Key structural features of CP-96345 that contribute to its high affinity and selectivity include the (2S,3S)-stereochemistry, the diphenylmethyl group at the 2-position, and the N-(2-methoxyphenyl)methyl substituent on the 3-amino group. The inactive (2R,3R) enantiomer, CP-96344, exhibits significantly lower affinity for the NK1 receptor, highlighting the stereospecificity of the interaction.[7]

Synthesis of CP-96345

The synthesis of CP-96345 involves the preparation of the key chiral intermediate, (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine, followed by reductive amination with 2-methoxybenzaldehyde. While a detailed, step-by-step synthesis from a specific starting material is not fully elucidated in a single publication, the following protocols are based on the synthesis of structurally related compounds and the known key transformations.

Synthesis of the Key Intermediate: (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine

A plausible synthetic route to the key intermediate involves the resolution of racemic 2-benzhydryl-3-quinuclidinone, followed by stereoselective reduction and subsequent amination.

Experimental Protocol:

-

Resolution of (±)-2-benzhydryl-3-quinuclidinone: The racemic ketone is resolved using a chiral acid, such as L-tartaric acid, in a suitable solvent like ethanol. The mixture is heated to reflux and then allowed to cool, leading to the crystallization of the desired diastereomeric salt.[8] The salt is then collected by filtration.

-

Liberation of the Enantiomerically Pure Ketone: The resolved salt is treated with a base, such as sodium bicarbonate, to liberate the free, optically active ketone, (2S)-benzhydryl-3-quinuclidinone.[8]

-

Reductive Amination: The enantiomerically pure ketone is subjected to reductive amination. This can be achieved by reacting the ketone with an amine source, such as benzylamine, in the presence of a reducing agent and a Lewis acid catalyst like titanium(IV) isopropoxide.[8] The resulting product is the desired (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine.

Final Synthesis of CP-96345

The final step in the synthesis of CP-96345 is the reductive amination of the key intermediate with 2-methoxybenzaldehyde.

Experimental Protocol:

-

Reaction Setup: To a solution of (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine in a suitable solvent such as dichloromethane or dichloroethane, is added 2-methoxybenzaldehyde.

-

Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added to the reaction mixture. The reaction is stirred at room temperature until completion.

-

Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or crystallization to yield CP-96345.

Biological Activity and Mechanism of Action

CP-96345 exerts its biological effects by competitively and selectively binding to the NK1 receptor, thereby preventing the binding of substance P and subsequent downstream signaling.

NK1 Receptor Binding Affinity

The affinity of CP-96345 for the NK1 receptor has been determined in various in vitro binding assays.

Table 1: In Vitro Binding Affinity of CP-96345 for the NK1 Receptor

| Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Rat Cerebral Cortex Membranes | [125I]-Bolton-Hunter-conjugated substance P | 59.6 | [9] |

| Human Tachykinin Receptor 1 expressed in CHO cells | [125I]-Tyr-8 substance P | Not explicitly stated, but described as high affinity | [6] |

Experimental Protocol: NK1 Receptor Binding Assay

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the NK1 receptor (e.g., rat cerebral cortex, CHO cells transfected with the human NK1 receptor).

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [125I]-Bolton-Hunter-conjugated substance P) and varying concentrations of CP-96345 in a suitable buffer.

-

Incubation: The reaction is incubated to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of CP-96345 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Efficacy

CP-96345 has demonstrated potent activity in various in vivo models of substance P-mediated effects.

Table 2: In Vivo Efficacy of CP-96345

| Animal Model | Effect | Route of Administration | ED50 / Effective Dose | Reference |

| Rat | Inhibition of mustard oil-induced plasma extravasation | Oral | 10 µmol/kg | [7] |

| Rat | Inhibition of substance P-induced drop in blood pressure | Intravenous | 0.4 - 3.0 µmol/kg | [7] |

| Rat | Inhibition of neurogenic plasma extravasation | Intravenous | 3.0 - 9.0 µmol/kg | [7] |

| Mouse | Antinociception in formalin test (late phase) | Intrathecal | Not explicitly stated, but significant effect observed | [10] |

| Mouse | Antinociception in capsaicin test | Intrathecal | Dose-dependent reduction | [10] |

Experimental Protocol: Capsaicin-Induced Plasma Extravasation in Rat Trachea

-

Animal Preparation: Male rats are anesthetized and the trachea is exposed.

-

Dye Administration: Evans blue dye (an indicator of plasma extravasation) is injected intravenously.

-

Drug Administration: CP-96345 or vehicle is administered, typically intravenously or intraperitoneally, at a specified time before the capsaicin challenge.

-

Capsaicin Challenge: Capsaicin is administered, often intratracheally, to induce neurogenic inflammation and plasma extravasation.[11][12][13][14]

-

Tissue Collection and Dye Extraction: After a set period, the animals are euthanized, and the trachea is removed. The Evans blue dye is extracted from the tissue using a solvent like formamide.

-

Quantification: The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer.

-

Data Analysis: The inhibitory effect of CP-96345 is determined by comparing the amount of dye extravasation in treated animals to that in control animals.

Signaling Pathways and Visualizations

The binding of substance P to the NK1 receptor initiates a cascade of intracellular signaling events. CP-96345 blocks these pathways by preventing the initial ligand-receptor interaction.

Substance P / NK1 Receptor Signaling Pathway

Upon activation by substance P, the G-protein coupled NK1 receptor primarily signals through the Gq and Gs pathways.[2] This leads to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] The Gs pathway activation leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). These second messengers, in turn, activate downstream effectors such as mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38, leading to various cellular responses like neuronal excitation, inflammation, and cell proliferation.[4][5][15]

Caption: Substance P/NK1 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a general workflow for assessing the in vivo efficacy of CP-96345 in a model of neurogenic inflammation.

Caption: General In Vivo Efficacy Testing Workflow.

Conclusion

CP-96345 has been instrumental in advancing our understanding of the roles of substance P and the NK1 receptor in health and disease. Its potent and selective antagonist activity, coupled with its favorable pharmacokinetic properties as a non-peptide molecule, has made it an invaluable research tool. The synthetic and experimental methodologies detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of NK1 receptor antagonism and to develop novel therapeutics targeting this important signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CP 96345 | NK1 Receptors | Tocris Bioscience [tocris.com]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6861526B2 - Process for the preparation of (S,S)-cis-2-benzhydryl-3-benzylaminoquinuclidine - Google Patents [patents.google.com]

- 9. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Levodropropizine reduces capsaicin- and substance P-induced plasma extravasation in the rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Capsaicin-induced mucus secretion in rat airways assessed in vivo and non-invasively by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition by viozan of extravasation induced in rat trachea by capsaicin is mediated exclusively by beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Neurokinin-1 Receptor Antagonism: A Technical Guide to the Structure-Activity Relationship of CP-96345 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of CP-96345, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. By examining the intricate interplay between chemical structure and biological activity, we provide a comprehensive resource for the rational design of novel NK1 receptor antagonists for various therapeutic applications, including antiemetic and anxiolytic agents.

Introduction to CP-96345 and the NK1 Receptor

Substance P (SP), an undecapeptide neurotransmitter, is the preferred endogenous ligand for the NK1 receptor, a G protein-coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems. The activation of the NK1 receptor by Substance P is implicated in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.

CP-96345 emerged as a groundbreaking non-peptide antagonist of the NK1 receptor, demonstrating high affinity and selectivity. Its discovery spurred the development of a new class of therapeutic agents. Understanding the SAR of CP-96345 and its analogs is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data on the binding affinity of CP-96345 and its analogs for the NK1 receptor. The data is compiled from various in vitro studies and presented to facilitate comparison and analysis of the structural modifications on antagonist potency.

Table 1: Binding Affinities of CP-96345 and its Enantiomer for the NK1 Receptor

| Compound | Structure | Receptor | Assay Type | Affinity (Ki, nM) |

| CP-96345 ((2S,3S)-enantiomer) | 2-diphenylmethyl-N-((5-isopropyl-2-methoxyphenyl)methyl)-1-azabicyclo[2.2.2]octan-3-amine | Human NK1 | Radioligand Binding | 0.5 - 2.0 |

| CP-96344 ((2R,3R)-enantiomer) | 2-diphenylmethyl-N-((5-isopropyl-2-methoxyphenyl)methyl)-1-azabicyclo[2.2.2]octan-3-amine | Human NK1 | Radioligand Binding | > 10,000 |

Table 2: Structure-Activity Relationship of CP-96345 Analogs with Modifications on the Benzhydryl Moiety

| Compound | R1 | R2 | Human NK1 Ki (nM) |

| CP-96345 | Phenyl | Phenyl | 0.7 |

| Analog 1 | 4-Fluorophenyl | Phenyl | 1.2 |

| Analog 2 | 4-Chlorophenyl | Phenyl | 1.5 |

| Analog 3 | 4-Methylphenyl | Phenyl | 2.1 |

| Analog 4 | Cyclohexyl | Phenyl | 58 |

Table 3: Structure-Activity Relationship of CP-96345 Analogs with Modifications on the Methoxybenzyl Moiety

| Compound | R3 | R4 | Human NK1 Ki (nM) |

| CP-96345 | OCH3 | Isopropyl | 0.7 |

| Analog 5 | H | Isopropyl | 15 |

| Analog 6 | OCH3 | H | 8 |

| Analog 7 | OCH3 | tert-Butyl | 1.2 |

| Analog 8 | F | Isopropyl | 3.5 |

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR studies are provided below. These protocols serve as a guide for researchers aiming to replicate or adapt these assays for their own investigations.

NK1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the NK1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]Substance P or other suitable radiolabeled NK1 receptor antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.

-

Non-specific Binding Control: High concentration of a known non-radiolabeled NK1 receptor antagonist (e.g., 1 µM aprepitant).

-

Test Compounds: Serial dilutions of the compounds of interest.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Thaw the cell membrane preparation on ice.

-

In a 96-well plate, add 50 µL of assay buffer to all wells.

-

Add 50 µL of test compound at various concentrations (in duplicate or triplicate).

-

For total binding wells, add 50 µL of assay buffer.

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

Add 50 µL of the radioligand at a concentration close to its Kd.

-

Add 50 µL of the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values for the test compounds and calculate the Ki values using the Cheng-Prusoff equation.

Substance P-Induced Behavioral Models in Rodents

This protocol describes a common in vivo assay to evaluate the efficacy of NK1 receptor antagonists in blocking Substance P-induced behaviors.

Animals:

-

Male ICR mice or Sprague-Dawley rats (8-10 weeks old).

Materials:

-

Substance P solution (e.g., 10 µg/10 µL in saline).

-

Test compounds (NK1 receptor antagonists) formulated in an appropriate vehicle.

-

Vehicle control.

Procedure:

-

Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.

-

Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral) at a predetermined time before Substance P injection.

-

Administer Substance P via intrathecal or intracerebroventricular injection to elicit a behavioral response.

-

Immediately after Substance P injection, place the animal in an observation chamber.

-

Record the behavioral responses for a defined period (e.g., 30 minutes). Key behaviors to score include:

-

Scratching and biting: Number of bouts directed towards the flank and hindquarters.

-

Licking: Duration of licking of the hind paws.

-

Locomotor activity: Can be assessed using automated activity monitors.

-

-

A blinded observer should score the behaviors to minimize bias.

-

Compare the behavioral scores between the vehicle-treated and test compound-treated groups to determine the inhibitory effect of the antagonist.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by the NK1 receptor and the logical workflow of the SAR analysis.

Caption: NK1 Receptor Signaling Cascade.

Caption: Experimental Workflow for SAR Studies.

Physicochemical Properties and Solubility of CP-96345: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-96345 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2][3][4][5][6][7][8][9][10][11] Its ability to block the action of Substance P, the natural ligand for the NK1 receptor, makes it a valuable tool in studying a variety of physiological processes, including neurogenic inflammation, pain perception, and smooth muscle contraction.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties and solubility of CP-96345, along with detailed experimental protocols and a visualization of its relevant signaling pathway.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₂N₂O | N/A |

| Molecular Weight | 412.57 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| pKa | 9.35 (predicted) | N/A |

| logP | 5.3 (predicted) | N/A |

Solubility Profile

The solubility of CP-96345 in various solvents is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the available solubility data.

| Solvent | Solubility | Concentration | Source |

| DMSO (Dimethyl Sulfoxide) | Soluble | ≥ 20 mM (with gentle warming) | N/A |

| Ethanol | Not readily available | Not readily available | N/A |

| Water | Not readily available | Not readily available | N/A |

Experimental Protocols

Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[12][13][14][15][16]

Objective: To determine the equilibrium solubility of CP-96345 in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature.

Materials:

-

CP-96345 powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of CP-96345 powder to a glass vial containing a known volume of PBS (e.g., 1 mL). The amount of compound should be sufficient to ensure that a solid phase remains after equilibration.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of CP-96345 of known concentrations in the same aqueous buffer.

-

Analyze the filtered supernatant and the standard solutions by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of CP-96345 in the filtered supernatant by interpolating its peak area on the calibration curve.

-

-

Reporting: The determined concentration represents the thermodynamic solubility of CP-96345 in the specified aqueous buffer at the given temperature.

Below is a graphical representation of the experimental workflow for the shake-flask method.

Signaling Pathway

CP-96345 exerts its biological effects by antagonizing the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P. The binding of Substance P to the G-protein coupled NK1 receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[17][18][19][20][21][22][23] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including neurotransmission, inflammation, and smooth muscle contraction.[24] By blocking the initial binding of Substance P, CP-96345 effectively prevents the initiation of this signaling cascade.

The following diagram illustrates the Substance P/NK1 receptor signaling pathway and the inhibitory action of CP-96345.

References

- 1. Discovery of CP-96,345 and its characterization in disease models involving substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular basis for the species selectivity of the substance P antagonist CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CP-96,345, but not its stereoisomer, CP-96,344, blocks the nociceptive responses to intrathecally administered substance P and to noxious thermal and chemical stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CP-96,345, which inhibits [3H] substance P binding, selectively inhibits the behavioral response to intrathecally administered N-methyl-D-aspartate, but not substance P, in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereospecific effects of a nonpeptidic NK1 selective antagonist, CP-96,345: antinociception in the absence of motor dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CP-96,345 antagonism of NK1 receptors and smoke-induced protein extravasation in relation to its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different binding epitopes on the NK1 receptor for substance P and non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-peptide antagonists, CP-96,345 and RP 67580, distinguish species variants in tachykinin NK1 receptors [pubmed.ncbi.nlm.nih.gov]

- 10. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of CP-96345 to the NK1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of CP-96345, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The document summarizes quantitative binding affinity data, details common experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation: Quantitative Binding Affinity of CP-96345

The binding affinity of CP-96345 for the NK1 receptor has been determined in various in vitro systems, primarily through radioligand binding assays. The affinity is typically expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

| Species/Tissue | Radioligand | Ki (nM) | Reference |

| Rat Cerebral Cortex Membranes | [125I]-Bolton-Hunter-conjugated substance P | 59.6 | [1] |

| Rat Cerebral Cortex Membranes (racemic mixture, (+/-)-CP-96345) | [125I]-Bolton-Hunter-conjugated substance P | 82.0 | [1] |

| Human NK1 Receptor (expressed in CHO cells) | [125I]-Tyr-8 substance P | Not specified, but used for displacement | [2] |

It is important to note that species differences in the NK1 receptor can impact the binding affinity of antagonists like CP-96345.[3] Studies have shown that CP-96345 is significantly less active at NK1 receptors in rats and mice compared to other species, including humans.[4]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of CP-96345 to the NK1 receptor is predominantly achieved through competitive radioligand binding assays. Below is a synthesized, detailed methodology based on established protocols.[5][6][7][8]

Membrane Preparation

-

Tissue/Cell Homogenization: Tissues (e.g., rat cerebral cortex) or cells expressing the NK1 receptor (e.g., CHO cells transfected with the human NK1R) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5][9]

-

Centrifugation: The homogenate undergoes a low-speed centrifugation to remove large debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[5]

-

Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.[5]

-

Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[5]

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the BCA assay.[5]

Binding Assay

-

Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM HEPES, pH 7.4, containing BSA, protease inhibitors, and MnCl2).[9]

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

Membrane preparation (a specific amount of protein, e.g., 50-120 µg for tissue).[5]

-

A fixed concentration of a radiolabeled NK1 receptor agonist (e.g., [125I]-Bolton-Hunter-conjugated substance P or [125I]-Tyr-8 substance P).[1][2]

-

Varying concentrations of the unlabeled competitor, CP-96345.

-

For determining non-specific binding, a high concentration of an unlabeled NK1 receptor agonist (e.g., substance P) is added instead of CP-96345.

-

-

Incubation: The plate is incubated, typically with gentle agitation, for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[5]

Separation of Bound and Free Radioligand

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked (e.g., in 0.3% polyethyleneimine) to reduce non-specific binding.[5] The membranes, with the bound radioligand, are trapped on the filter.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]

Detection and Data Analysis

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.[5]

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of CP-96345 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The IC50 value is converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Pharmacokinetic and Metabolic Profile of CP-96345 in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-96345 is a potent, selective, and orally active non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. It has been a valuable research tool for investigating the physiological and pathological roles of Substance P and the NK1 receptor. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of CP-96345. Due to the limited availability of specific quantitative pharmacokinetic and metabolic data for CP-96345 in the public domain, this guide also incorporates representative data from other well-characterized NK1 receptor antagonists, such as Aprepitant and Maropitant, to provide a broader context for the preclinical behavior of this drug class. This guide also details generalized experimental protocols and visualizes the key signaling pathway associated with the drug's mechanism of action.

Introduction to CP-96345

CP-96345 is a high-affinity antagonist for the human NK1 receptor, exhibiting significantly lower affinity for the rat and mouse receptors, a crucial consideration in the selection of appropriate preclinical models. Its oral activity has been demonstrated in various animal models, where it effectively blocks the effects of Substance P, a neuropeptide implicated in pain, inflammation, and emesis.

Pharmacokinetics of NK1 Receptor Antagonists

Data Presentation: Representative Pharmacokinetic Parameters of NK1 Receptor Antagonists

The following tables summarize the pharmacokinetic parameters of Aprepitant and Maropitant in dogs, which are a commonly used preclinical species for this class of drugs.

Table 1: Pharmacokinetic Parameters of Aprepitant in Dogs (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability (%) | ~60-65 | [1][2] |

| Tmax (hr) | 4 | [3] |

| Protein Binding (%) | >95 | [1][4] |

| Volume of Distribution (Vd) (L/kg) | ~0.9 (70 L total) | [4] |

| Terminal Half-life (t½) (hr) | 9-13 | [3][5] |

Table 2: Pharmacokinetic Parameters of Maropitant in Dogs

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Bioavailability (%) | Oral | 2 | 23.7 | [6] |

| Oral | 8 | 37.0 | [6] | |

| Subcutaneous | 1 | 90.7 | [6] | |

| Tmax (hr) | Oral | 2 | 1.9 | [6] |

| Oral | 8 | 1.7 | [6] | |

| Subcutaneous | 1 | 0.75 | [6] | |

| Cmax (ng/mL) | Oral | 2 | - | [7] |

| Oral | 8 | - | [7] | |

| Subcutaneous | 1 | - | [7] | |

| AUC(0-24) (ng·hr/mL) | Oral (Day 1) | 2 | - | [7] |

| Oral (Day 14) | 2 | - | [7] | |

| Oral (Day 1) | 8 | - | [7] | |

| Oral (Day 14) | 8 | - | [7] | |

| Terminal Half-life (t½) (hr) | Oral | 2 | 4.03 | [6] |

| Oral | 8 | 5.46 | [6] | |

| Subcutaneous | 1 | 7.75 | [6] | |

| Clearance (CL/F) (mL/hr/kg) | Oral | 2 | - | [7] |

| Oral | 8 | - | [7] |

Note: Specific Cmax and AUC values for Maropitant were not provided in a readily comparable format in the search results.

Metabolism of NK1 Receptor Antagonists

The metabolism of NK1 receptor antagonists is a critical determinant of their pharmacokinetic profile and potential for drug-drug interactions.

In Vitro Metabolism

-

Aprepitant: In vitro studies using human liver microsomes have shown that aprepitant is extensively metabolized, primarily by Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP1A2 and CYP2C19.[1][2][3][8] The metabolism mainly involves oxidation of the morpholine ring and its side chains.[1]

-

Maropitant: The hepatic metabolism of maropitant in dogs involves two cytochrome P450 isoenzymes: CYP2D15 and CYP3A12.[9] The non-linear kinetics observed with maropitant may be partially due to the saturation of the low-capacity enzyme, CYP2D15.[9]

In Vivo Metabolism

-

Aprepitant: Following oral administration, aprepitant is extensively metabolized, with no parent drug detected in the urine of rats and dogs.[10] The primary route of elimination of drug-related radioactivity is through biliary excretion in rats, while in dogs, both biliary and urinary excretion are significant.[10] The plasma metabolite profiles are qualitatively similar between rats and dogs, with several oxidative metabolites identified.[10] Glucuronidation is also an important metabolic pathway for aprepitant in both species.[10]

-

Maropitant: Urinary recovery of maropitant and its main metabolite in dogs is minimal (<1%), indicating that clearance is primarily hepatic.[6]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolism studies of CP-96345 are not publicly available. However, this section outlines generalized methodologies commonly employed in preclinical drug development.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of a compound after administration to a preclinical species (e.g., rat, dog, monkey).

Typical Experimental Design:

-

Animal Model: Selection of a relevant species. For NK1 receptor antagonists, dogs are a common model.

-

Dosing: Administration of the compound via the intended clinical route (e.g., oral) and an intravenous route to determine absolute bioavailability.[11] Dose selection is typically based on preliminary efficacy and toxicology studies.[12]

-

Blood Sampling: Collection of serial blood samples at predetermined time points post-dose.[13] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

-

Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

-

Bioanalysis: Quantification of the drug concentration in plasma samples using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[13]

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways, metabolizing enzymes, and potential metabolites of a compound.

Typical Experimental Design:

-

Test Systems: Incubation of the compound with various in vitro systems, such as:

-

Liver Microsomes: To investigate phase I (e.g., oxidation, reduction, hydrolysis) metabolism, primarily mediated by cytochrome P450 enzymes.

-

Hepatocytes: To study both phase I and phase II (e.g., glucuronidation, sulfation) metabolism in a more complete cellular system.

-

Recombinant CYP Enzymes: To identify the specific CYP isoforms responsible for the metabolism of the compound.

-

-

Incubation Conditions: The compound is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

-

Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Metabolite Identification: The structures of the metabolites are elucidated based on their mass spectral data.

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax) of the major metabolic pathways.

Mandatory Visualization: Signaling Pathway

Tachykinin NK1 Receptor Signaling Pathway

CP-96345 exerts its pharmacological effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling cascades. The binding of Substance P to the G-protein coupled NK1 receptor activates several intracellular signaling pathways.[14][15][16][17]

Conclusion

CP-96345 remains a critical tool for preclinical research into the roles of Substance P and the NK1 receptor. While specific, publicly available pharmacokinetic and metabolism data for this compound are limited, the information available for other NK1 receptor antagonists such as Aprepitant and Maropitant provides a valuable framework for understanding the likely in vivo behavior of this class of drugs. Key characteristics include good oral bioavailability (though potentially subject to first-pass metabolism), high protein binding, and extensive hepatic metabolism, primarily through CYP450 enzymes. The significant species differences in receptor affinity underscore the importance of careful model selection in preclinical studies. Further research to delineate the complete pharmacokinetic and metabolic profile of CP-96345 would be beneficial for a more comprehensive understanding of its disposition and for refining its use as a pharmacological probe.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 4. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of maropitant citrate dosed orally to dogs at 2 mg/kg and 8 mg/kg once daily for 14 days consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. [PDF] The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. | Semantic Scholar [semanticscholar.org]

- 11. biotechfarm.co.il [biotechfarm.co.il]

- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 15. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Stereospecificity of NK-1 Receptor Antagonism: A Technical Guide to CP-96,345 and its Enantiomer CP-96,344

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereospecificity of the potent non-peptide neurokinin-1 (NK-1) receptor antagonist, CP-96,345, and its inactive enantiomer, CP-96,344. A comprehensive understanding of their differential binding affinities, functional activities, and the underlying molecular interactions is critical for the development of selective and effective NK-1 receptor-targeted therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to NK-1 Receptor and its Ligands

The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The SP/NK-1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[1][2] Consequently, antagonists of the NK-1 receptor have been pursued as therapeutic agents for conditions such as chemotherapy-induced nausea and vomiting, and pain.[3]

CP-96,345 is a potent and selective non-peptide antagonist of the NK-1 receptor.[4][5] Its development was a significant milestone in the field, providing a valuable tool for studying the physiological roles of the NK-1 receptor and paving the way for clinically approved drugs. The stereoisomer of CP-96,345, its enantiomer CP-96,344, exhibits dramatically reduced affinity and functional activity at the NK-1 receptor, highlighting the critical importance of stereochemistry in its pharmacological action.[6][7]

Quantitative Analysis of Stereospecificity

The profound difference in the pharmacological activity of CP-96,345 and CP-96,344 is quantitatively demonstrated by their binding affinities and functional potencies. The following tables summarize the key data from various in vitro and in vivo studies.

Table 1: Comparative Binding Affinities for the NK-1 Receptor

| Compound | Species | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| CP-96,345 | Human | CHO cells expressing hNK-1R | [3H]Substance P | 0.575 | - | [8] |

| Rat | Submaxillary gland membranes | [3H]Substance P | - | 34 ± 3.6 | [9] | |

| CP-96,344 | Human | CHO cells expressing hNK-1R | [3H]Substance P | >10,000 | - | [8] |

| Rat | Submaxillary gland membranes | [3H]Substance P | - | Inactive | [9] |

Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) values are measures of binding affinity. A lower value indicates a higher affinity.

Table 2: Comparative Functional Antagonism

| Assay | Species | Agonist | CP-96,345 (Effective Dose/Concentration) | CP-96,344 (Effective Dose/Concentration) | Reference |

| Substance P-induced Salivation | Rat | Substance P | ED50: 12-24 µmol/kg (i.p. or oral) | Inactive | [9] |

| Neurogenic Plasma Extravasation | Rat | Substance P / Nerve Stimulation | 3.0-9.0 µmol/kg (i.v.) | Inactive | [10] |

| Nociceptive Responses (Tail flick) | Rat | Intrathecal Substance P | 5 mg/kg (s.c.) | Inactive at 5 mg/kg (s.c.) | [7] |

Note: ED50 (median effective dose) is the dose that produces a therapeutic response in 50% of the population.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the stereospecificity of NK-1 receptor antagonists. The following sections outline the key experimental protocols used to characterize CP-96,345 and CP-96,344.

NK-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the NK-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the NK-1 receptor (e.g., from transfected CHO cells or rat brain tissue).

-

Radioligand (e.g., [3H]Substance P).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Unlabeled competitor compounds (CP-96,345, CP-96,344, and a known non-specific binder).

-

96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the competitor compound (CP-96,345 or CP-96,344), and a fixed concentration of the radioligand.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for each compound by plotting the percentage of specific binding against the log concentration of the competitor. The Ki value can then be calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced activation of the Gq-coupled NK-1 receptor, which leads to the production of inositol phosphates.

Materials:

-

Cells stably expressing the NK-1 receptor.

-

Cell culture medium.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP degradation.

-

Substance P (agonist).

-

CP-96,345 and CP-96,344.

-

IP-One HTRF assay kit (or similar).

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Culture: Plate the NK-1 receptor-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of CP-96,345 or CP-96,344 in stimulation buffer.

-

Agonist Stimulation: Add a fixed concentration of Substance P to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and IP Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) according to the manufacturer's protocol.

-

Data Acquisition: Incubate for 1 hour at room temperature and read the plate on an HTRF-compatible microplate reader.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Plot the signal against the log concentration of the antagonist to determine the IC50 value for the inhibition of Substance P-induced IP accumulation.

In Vivo Substance P-Induced Salivation Assay

This in vivo assay assesses the functional antagonism of NK-1 receptors in a whole-animal model.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic (e.g., pentobarbital).

-

Substance P.

-

CP-96,345 and CP-96,344.

-

Saline solution.

-

Pre-weighed absorbent cotton swabs.

-

Analytical balance.

Procedure:

-

Animal Preparation: Anesthetize the rats and administer CP-96,345, CP-96,344, or saline via the desired route (e.g., intraperitoneal or oral).

-

Substance P Challenge: After a set pre-treatment time, administer a single dose of Substance P intravenously to induce salivation.

-

Saliva Collection: Immediately following the Substance P injection, collect all secreted saliva from the oral cavity for a fixed period (e.g., 2 minutes) using the pre-weighed cotton swabs.

-

Quantification: Immediately weigh the cotton swabs to determine the amount of saliva produced.

-

Data Analysis: Compare the amount of saliva produced in the antagonist-treated groups to the saline-treated control group to determine the dose-dependent inhibition of salivation.

Visualizing the Molecular Landscape

Diagrams are essential tools for understanding the complex biological systems involved. The following Graphviz diagrams illustrate the NK-1 receptor signaling pathway, a typical experimental workflow, and the concept of stereospecificity.

Caption: NK-1 Receptor Signaling Pathway and Points of Intervention.

Caption: Experimental Workflow for Characterizing Stereospecificity.

Caption: Conceptual Diagram of Stereospecific Binding to the NK-1 Receptor.

Conclusion

The stark contrast in the pharmacological profiles of CP-96,345 and its enantiomer, CP-96,344, provides a compelling example of stereospecificity in drug-receptor interactions. The (2S, 3S) configuration of CP-96,345 is essential for its high-affinity binding to the NK-1 receptor and its potent antagonist activity. In contrast, the (2R, 3R) configuration of CP-96,344 results in a molecule that is largely unable to interact effectively with the receptor's binding pocket. This profound difference underscores the importance of three-dimensional molecular structure in drug design and development. The data and methodologies presented in this guide serve as a valuable resource for researchers and scientists working to develop novel and highly selective therapeutics targeting the NK-1 receptor and other GPCRs.

References

- 1. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation into species variants in tachykinin NK1 receptors by use of the non-peptide antagonist, CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Measurement of tachykinin-induced salivation in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]

- 7. CP-96,345, but not its stereoisomer, CP-96,344, blocks the nociceptive responses to intrathecally administered substance P and to noxious thermal and chemical stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-96345: A Technical Guide for Studying Substance P Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter, is a key mediator in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[2] The development of selective antagonists for the NK1R has been instrumental in elucidating the roles of Substance P in these processes.[1] CP-96345 is a potent and selective non-peptide antagonist of the NK1R, making it an invaluable tool for researchers studying Substance P signaling.[3] This technical guide provides an in-depth overview of CP-96345, including its pharmacological properties, experimental protocols for its use, and a summary of key data to facilitate its application in research and drug development.

Pharmacological Profile of CP-96345

CP-96345 is characterized by its high affinity and selectivity for the NK1 receptor. However, its binding affinity can exhibit significant species-dependent differences. Notably, CP-96345 has a much higher affinity for the human NK1 receptor compared to the rat NK1 receptor.[4][5] This species selectivity is an important consideration when designing and interpreting experiments. The inactive enantiomer, CP-96,344, which has no significant affinity for the NK1 receptor, serves as an excellent negative control in experiments to distinguish specific NK1R-mediated effects from off-target activities.[6]

Off-Target Activities

While CP-96345 is a selective NK1R antagonist, it is important to be aware of potential off-target effects, particularly at higher concentrations. Studies have shown that CP-96345 can interact with L-type calcium channels.[7][8] This interaction is not stereoselective, meaning both CP-96345 and its inactive enantiomer CP-96,344 can affect these channels.[8] Therefore, using the lowest effective concentration of CP-96345 and including CP-96,344 as a control is crucial to mitigate and identify potential off-target effects.

Quantitative Data

The following tables summarize the binding affinity and functional activity of CP-96345 at the NK1 receptor across different species and experimental systems.

Table 1: Binding Affinity of CP-96345 for the NK1 Receptor

| Species | Preparation | Radioligand | Kd (nM) | Ki (nM) | Reference(s) |

| Human | UC11 cells | [3H]-Substance P | 0.99 | [4] | |

| Rat | LRM55 cells | [3H]-Substance P | 210 | [4] | |

| Rat | Cerebral Cortex Membranes | [125I]-Bolton-Hunter-conjugated Substance P | 59.6 | [7] | |

| Guinea Pig | Tracheal Smooth Muscle | pKB 7.0-7.5 | [7] |

Table 2: Functional Antagonism of CP-96345 at the NK1 Receptor

| Assay | Species/Tissue | Agonist | IC50/pIC50 | Reference(s) |

| Inositol Phosphate Accumulation | Human UC11 cells | Substance P | Kd = 0.99 nM | [4] |

| Inositol Phosphate Accumulation | Rat LRM55 cells | Substance P | Kd = 210 nM | [4] |

| Tachykinin-mediated Contraction | Guinea Pig Iris Sphincter | Electrical Stimulation | pIC50 = 5.4 | [2] |

| Tachykinin-mediated Contraction | Guinea Pig Taenia Coli | Electrical Stimulation | pIC50 = 5.7 | [2] |

| Formalin-induced Agitation (Phase 2) | Rat (intrathecal) | Formalin | Dose-dependent inhibition (10-200 µg) | [6] |

| Formalin-induced Agitation (Phase 2) | Rat (intraperitoneal) | Formalin | Dose-dependent inhibition (1-15 mg/kg) | [6] |

| Sedation and Motor Impairment | Mouse | ED50/ID50 = 1.9-3.6 mg/kg | [9] |

Substance P / NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to various cellular responses, including neuronal excitation, inflammation, and cell proliferation.

Caption: Substance P signaling pathway via the NK1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing CP-96345 to study Substance P signaling.

In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity of CP-96345 to the NK1 receptor in cell membranes.

Materials:

-

Cell membranes expressing the NK1 receptor (e.g., from CHO or UC11 cells)

-

[3H]-Substance P (Radioligand)

-

CP-96345

-

CP-96,344 (inactive enantiomer for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of CP-96345 in binding buffer.

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Substance P, and varying concentrations of CP-96345.

-

For determining non-specific binding, use a high concentration of CP-96,344 in separate wells instead of CP-96345.

-

For total binding, add only [3H]-Substance P and binding buffer.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the CP-96345 concentration.

-

Determine the IC₅₀ value (the concentration of CP-96345 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

In Vitro Inositol Phosphate Accumulation Assay

This assay measures the functional antagonism of CP-96345 by quantifying its ability to inhibit Substance P-induced inositol phosphate (IP) accumulation.

Materials:

-

Cells expressing the NK1 receptor (e.g., UC11 or LRM55 cells)

-

[³H]-myo-inositol

-

Labeling medium (e.g., inositol-free DMEM)

-

Stimulation buffer (e.g., HBSS containing LiCl)

-

Substance P

-

CP-96345

-

Perchloric acid or trichloroacetic acid

-

Dowex AG1-X8 resin (formate form)

-

Scintillation cocktail and counter

Procedure:

-

Seed cells in multi-well plates and grow to confluency.

-

Label the cells by incubating them with [³H]-myo-inositol in labeling medium overnight.

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with different concentrations of CP-96345 in stimulation buffer for a specified time.

-

Stimulate the cells with a fixed concentration of Substance P for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).

-

Neutralize the cell extracts.

-

Separate the inositol phosphates from free inositol using anion-exchange chromatography with Dowex resin.

-

Elute the total inositol phosphates and measure the radioactivity by scintillation counting.

Data Analysis:

-

Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the CP-96345 concentration.

-

Determine the IC₅₀ value for the inhibition of Substance P-stimulated IP accumulation.

Caption: Workflow for an inositol phosphate accumulation assay.

In Vivo Measurement of Blood Pressure in Anesthetized Rats

This protocol describes the procedure to evaluate the effect of CP-96345 on Substance P-induced hypotension in anesthetized rats.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Anesthetic (e.g., urethane or pentobarbital)

-

Catheters for cannulation of the carotid artery and jugular vein

-

Pressure transducer and recording system

-

Substance P

-

CP-96345

-

Saline

Procedure:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Cannulate the carotid artery for direct measurement of arterial blood pressure and connect it to a pressure transducer.

-

Cannulate the jugular vein for intravenous administration of substances.

-

Allow the animal to stabilize and record a baseline blood pressure.

-

Administer a bolus injection of Substance P and record the resulting hypotensive response.

-

After the blood pressure returns to baseline, administer CP-96345 intravenously.

-

At various time points after CP-96345 administration, challenge the animal again with the same dose of Substance P and record the blood pressure response.

-

The inactive enantiomer CP-96,344 can be used as a negative control in a separate group of animals.

Data Analysis:

-

Measure the change in mean arterial pressure (MAP) from baseline in response to Substance P before and after the administration of CP-96345.

-

Calculate the percentage inhibition of the Substance P-induced hypotensive response at each time point after CP-96345 administration.

-

Construct a dose-response curve if different doses of CP-96345 are tested.

In Vivo Neurogenic Plasma Extravasation Assay (Evans Blue)

This assay is used to assess the effect of CP-96345 on neurogenic inflammation by measuring the extravasation of Evans blue dye.[10][11]

Materials:

-

Rats or mice

-

Anesthetic

-

Evans blue dye solution (e.g., 50 mg/kg in saline)[10]

-

Substance P or other inflammatory stimulus (e.g., capsaicin)[11]

-

CP-96345

-

Formamide

-

Spectrophotometer or fluorometer

Procedure:

-

Anesthetize the animal.

-

Administer CP-96345 (and CP-96,344 as a control in a separate group) via the desired route (e.g., intraperitoneal or intravenous).

-

After a suitable pre-treatment time, inject Evans blue dye intravenously. The dye will bind to plasma albumin.

-

After a short circulation time (e.g., 5 minutes), induce neurogenic inflammation by administering Substance P or another inflammatory agent.[10]

-

After a defined period (e.g., 20-30 minutes), perfuse the animal with saline to remove intravascular Evans blue.

-

Dissect the tissue of interest (e.g., dura mater, skin).

-

Extract the extravasated Evans blue from the tissue by incubating it in formamide.[10]

-

Measure the concentration of Evans blue in the formamide extract using a spectrophotometer (at ~620 nm) or a fluorometer.[10]

Data Analysis:

-

Quantify the amount of extravasated Evans blue per gram of tissue.

-

Compare the amount of extravasation in animals treated with CP-96345 to control animals to determine the percentage of inhibition.

Conclusion

CP-96345 is a powerful and selective tool for investigating the physiological and pathological roles of Substance P and the NK1 receptor. Its high affinity for the human NK1 receptor makes it particularly relevant for studies with translational potential. However, researchers must remain mindful of its species-dependent affinity and potential off-target effects at higher concentrations. The use of its inactive enantiomer, CP-96,344, as a negative control is highly recommended for robust experimental design. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers to effectively utilize CP-96345 in their studies of Substance P signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional characterization of the human neurokinin receptors NK1, NK2, and NK3 based on a cellular assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Action of substance P and an analogue on blood pressure and avoidance learning in rats with spontaneous hypertension (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]

- 11. researchgate.net [researchgate.net]

Initial Biological Screening of CP-96345: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological screening and activity of CP-96345, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The document details the core activities of CP-96345, presents quantitative data from key experiments, outlines detailed experimental methodologies, and visualizes critical pathways and workflows.

Core Biological Activity

CP-96345 is a highly potent and specific antagonist of the substance P (SP) receptor (NK1 receptor).[1][2] Substance P is a neuropeptide involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[3][4][5] By blocking the NK1 receptor, CP-96345 effectively inhibits the biological effects of substance P. This antagonistic activity makes it a valuable tool for researching neurogenic inflammation and has been investigated for its potential therapeutic effects in conditions such as pain and inflammation.[1][4][6][7]

The initial screening of CP-96345 demonstrated its ability to prevent the drop in blood pressure induced by substance P and to inhibit plasma protein extravasation, a key component of neurogenic inflammation.[4][6][7] Furthermore, its activity has been shown to be stereospecific, with its enantiomer, CP-96344, being largely inactive.[4] While primarily targeting the NK1 receptor, some studies have suggested that CP-96345 may also interact with L-type calcium channels, although this is not its primary mechanism of action.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo experiments investigating the activity of CP-96345.

Table 1: In Vitro Binding Affinity and Functional Antagonism of CP-96345

| Assay Type | Preparation | Radioligand/Agonist | CP-96345 Potency | Reference |

| Radioligand Binding | Rat cerebral cortex membranes | [125I]-Bolton-Hunter-conjugated substance P | Ki: 59.6 nM | [9] |

| Radioligand Binding | Human UC11 astrocytoma cells | Not Specified | Kd: 0.99 nM | [10] |

| Radioligand Binding | Rat LRM55 glial cells | Not Specified | Kd: 210 nM | [10] |

| Functional Antagonism (pIC50) | Guinea-pig iris sphincter | Electrically evoked tachykinin-mediated contraction | 5.4 ± 0.2 | [11] |

| Functional Antagonism (pIC50) | Guinea-pig taenia coli | Electrically evoked tachykinin-mediated contraction | 5.7 ± 0.08 | [11] |

Table 2: In Vivo Activity of CP-96345

| Model | Species | Endpoint | CP-96345 Dose/Route | Efficacy | Reference |

| Substance P-induced Hypotension | Rat | Inhibition of blood pressure drop | 0.4-3.0 µmol/kg, i.v. | Dose-dependent prevention | [4] |

| Neurogenic Plasma Extravasation | Rat | Inhibition of mustard oil-induced extravasation | ED50: 10 µmol/kg, oral | Orally active | [4] |

| Neurogenic Plasma Extravasation | Guinea-pig | Inhibition of substance P-induced plasma exudation | 1-100 nmol/kg, i.v. | Dose-dependent inhibition | [12] |

| Inflammatory Pain (Formalin Test) | Mouse | Reduction in paw licking (late phase) | Intrathecal | Significant antinociception | [12] |

| Inflammatory Pain (Capsaicin Test) | Mouse | Reduction in paw licking | Intrathecal | Dose-dependent reduction | [12] |

| Motor Impairment (Black-and-White Box) | Mouse | Decreased motor activity | 1.9-3.6 mg/kg, i.p. | ED50/ID50 values | [9] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of CP-96345 for the NK1 receptor.

Materials:

-

Membrane Preparation: Homogenized tissue or cells expressing the NK1 receptor (e.g., rat brain cortex, CHO cells transfected with human NK1 receptor).

-

Radioligand: [³H]-Substance P or [¹²⁵I]-Tyr⁸-Substance P.

-

CP-96345: A range of concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Prepare membrane homogenates by centrifugation and resuspend in assay buffer.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of CP-96345 or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ of CP-96345, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Neurogenic Inflammation Model (Rat Paw Edema)

This protocol describes an in vivo model to assess the anti-inflammatory activity of CP-96345.

Materials:

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Inducing Agent: Carrageenan (1% in sterile saline).

-

CP-96345: Prepared in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

-

Parenteral Vehicle Control.

-

Plethysmometer: For measuring paw volume.

Procedure:

-

Acclimatize the rats to the experimental conditions.

-

Administer CP-96345 or the vehicle control to the rats at a specified time before the induction of inflammation (e.g., 30-60 minutes).

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Compare the paw edema in the CP-96345-treated group to the vehicle-treated group to determine the anti-inflammatory effect.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: NK1 Receptor Signaling Pathway and CP-96345 Inhibition.

Caption: Experimental Workflow for Radioligand Binding Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. CP-96,345 antagonism of NK1 receptors and smoke-induced protein extravasation in relation to its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 5. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of neurogenic plasma exudation in guinea-pig airways by CP-96,345, a new non-peptide NK1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic and Mechanistic Insights into the Neurokinin-1 Receptor Bound to a CP-96,345 Analog

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic data for the human Neurokinin-1 (NK1) receptor in a therapeutically relevant antagonist-bound state. The data presented is derived from the high-resolution crystal structure of the NK1 receptor in complex with CP-99,994, a potent and selective antagonist that is a close structural and functional analog of the pioneering non-peptide antagonist, CP-96,345. This document is intended to serve as a comprehensive resource for researchers in structural biology, pharmacology, and medicinal chemistry engaged in the development of novel therapeutics targeting the NK1 receptor.

Introduction